molecular formula C14H13N3O3 B11095403 2-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

2-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

Cat. No.: B11095403
M. Wt: 271.27 g/mol
InChI Key: UITVRLZDTGOFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide: is a chemical compound with the following structure:

Structure: C16H14N4O2\text{Structure: } \text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_2 Structure: C16​H14​N4​O2​

This compound features a benzene ring substituted with a nitro group (-NO₂), a pyridine ring, and an amide functional group

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route is as follows:

    Nitration: Nitration of 2-methylbenzamide yields 2-methyl-3-nitrobenzamide.

    Pyridine Ring Substitution: The reaction of 2-methyl-3-nitrobenzamide with 6-methylpyridine leads to the desired compound.

Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis can be scaled up for production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

    Common Reagents: Reducing agents (e.g., SnCl₂, Fe/HCl), nucleophiles (e.g., NaOH, NH₃).

    Major Products: Reduction yields 2-methyl-N-(6-methylpyridin-2-yl)-3-aminobenzamide.

Scientific Research Applications

Mechanism of Action

The exact mechanism remains to be fully elucidated. its interactions with biological targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

    Uniqueness: The combination of the nitrobenzamide, pyridine, and amide moieties sets it apart.

    Similar Compounds: Other substituted benzamides and pyridine derivatives.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-methyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C14H13N3O3/c1-9-5-3-8-13(15-9)16-14(18)11-6-4-7-12(10(11)2)17(19)20/h3-8H,1-2H3,(H,15,16,18)

InChI Key

UITVRLZDTGOFKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.